An In-Depth Technical Guide to the Physicochemical Properties of 2-Thia-7-azaspiro[4.4]nonane Hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 2-Thia-7-azaspiro[4.4]nonane Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 2-Thia-7-azaspiro[4.4]nonane hydrochloride. As a novel spirocyclic scaffold, this compound presents significant interest for applications in medicinal chemistry and drug development. Due to the limited availability of public data on this specific molecule, this guide focuses on the critical experimental methodologies and theoretical underpinnings required for its thorough evaluation. By detailing robust protocols for determining solubility, melting point, pKa, and spectral characteristics, this document serves as an essential resource for researchers aiming to elucidate the compound's behavior, ensuring data integrity and reproducibility. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, reflecting field-proven insights and a commitment to scientific rigor.
Introduction and Molecular Structure
Spirocyclic systems, which feature two rings connected by a single common atom, are of increasing importance in modern drug discovery. Their rigid, three-dimensional structures offer a unique exploration of chemical space compared to traditional flat, aromatic systems. The introduction of heteroatoms, such as sulfur and nitrogen, into these scaffolds further expands their potential for specific biological interactions. 2-Thia-7-azaspiro[4.4]nonane hydrochloride is one such molecule, combining the structural rigidity of the spiro[4.4]nonane core with the chemical functionalities of a thiolane ring and a protonated azacyclopentane ring.
The hydrochloride salt form is common for amine-containing drug candidates, often improving stability and aqueous solubility. A thorough understanding of its physicochemical properties is paramount for any drug development program, as these properties directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.[1]
Molecular Structure:
-
IUPAC Name: 2-Thia-7-azaspiro[4.4]nonane hydrochloride
-
Molecular Formula: C(7)H({14})ClNS
-
Structure:
Caption: 2D structure of 2-Thia-7-azaspiro[4.4]nonane hydrochloride.
Solubility Determination
Solubility is a critical parameter that affects a drug's bioavailability and formulation. For a hydrochloride salt, aqueous solubility is expected to be pH-dependent. Both kinetic and thermodynamic solubility are important to measure during drug discovery and development.[2]
Theoretical Importance
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pH. It is a fundamental property that dictates the maximum concentration achievable in a saturated solution.[3] This is crucial for pre-formulation studies and for understanding the driving force for dissolution.
-
Kinetic Solubility: Measures the concentration of a compound at which it precipitates from a solution under specific, non-equilibrium conditions, often involving the addition of a DMSO stock solution to an aqueous buffer.[2] This high-throughput assay is valuable for early-stage screening of large numbers of compounds.[4]
Experimental Protocols
This method is considered the gold standard for determining equilibrium solubility.[5]
Protocol:
-
Preparation: Add an excess amount of solid 2-Thia-7-azaspiro[4.4]nonane hydrochloride to a series of vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0). The use of excess solid is crucial to ensure that equilibrium is reached with the solid state.[3]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a standard curve using known concentrations of the compound to ensure accurate quantification.
-
pH Measurement: Measure the final pH of the suspension to confirm the buffer's integrity.[3]
Caption: Workflow for Thermodynamic Solubility Determination.
This high-throughput method is suitable for early drug discovery.[2]
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of 2-Thia-7-azaspiro[4.4]nonane hydrochloride in dimethyl sulfoxide (DMSO), typically 10-20 mM.
-
Assay Plate Preparation: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Buffer Addition: Add the desired aqueous buffer to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours).
-
Detection:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[4]
-
UV Absorption: Filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration is determined by comparing the absorbance to a standard curve.[4]
-
Melting Point Determination
The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. A sharp melting point range is indicative of a pure substance, while impurities tend to depress and broaden the melting range.[6]
Theoretical Importance
The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a crystalline solid, this occurs at a specific temperature where the solid and liquid phases are in equilibrium. The energy required to break the crystal lattice determines the melting point. For hydrochloride salts, the melting point is often a decomposition temperature, as the compound may degrade before or during melting.
Experimental Protocol (Capillary Method)
The capillary melting point method is a simple and widely used technique.[7]
Protocol:
-
Sample Preparation: Ensure the 2-Thia-7-azaspiro[4.4]nonane hydrochloride sample is dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[8]
-
Apparatus Setup: Place the capillary tube into a melting point apparatus. Modern instruments use a heated metal block with a viewing lens.[9]
-
Initial Determination (Rapid Heating): Heat the sample rapidly to get an approximate melting point range. This helps in setting the parameters for a more accurate measurement.
-
Accurate Determination (Slow Heating): Using a fresh sample, heat the apparatus to a temperature about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[6][8]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to a liquid (completion of melting). This range is the melting point of the compound.[8]
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For 2-Thia-7-azaspiro[4.4]nonane hydrochloride, the pKa will correspond to the equilibrium between the protonated secondary amine and its neutral form. This value is critical for predicting the compound's charge state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.[10]
Theoretical Importance
The pKa is the pH at which the protonated and unprotonated forms of an ionizable group are present in equal concentrations. The Henderson-Hasselbalch equation describes this relationship. For a secondary amine like the one in 2-Thia-7-azaspiro[4.4]nonane, the relevant equilibrium is:
R(_2)NH(_2)
Knowing the pKa allows for the prediction of the degree of ionization at any given pH, which is crucial for understanding its behavior in the body.
Experimental Protocols
This is a highly accurate and common method for pKa determination.[11]
Protocol:
-
Solution Preparation: Dissolve an accurately weighed amount of 2-Thia-7-azaspiro[4.4]nonane hydrochloride in water or a co-solvent system if solubility is low. The concentration should be around 10
M.[12] -
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the titrant.[13]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[14]
Sources
- 1. Solubility Measurement as per USP [pharmacalculation.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. edisco.it [edisco.it]
- 8. jk-sci.com [jk-sci.com]
- 9. westlab.com [westlab.com]
- 10. ijper.org [ijper.org]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. creative-bioarray.com [creative-bioarray.com]
